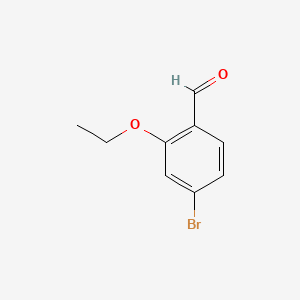

4-Bromo-2-ethoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It is a building block used in organic synthesis and is known for its role in various chemical reactions . The compound is characterized by a bromine atom at the 4-position and an ethoxy group at the 2-position on a benzaldehyde ring .

Vorbereitungsmethoden

4-Bromo-2-ethoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the bromination of 2-ethoxybenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid and a catalyst like iron(III) bromide to facilitate the bromination process . The reaction is carried out at a temperature range of 0-25°C to ensure selective bromination at the 4-position .

Analyse Chemischer Reaktionen

4-Bromo-2-ethoxybenzaldehyde undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-ethoxybenzaldehyde is utilized in various scientific research applications:

Wirkmechanismus

The mechanism of action of 4-bromo-2-ethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles . This reactivity is attributed to the presence of the electron-withdrawing bromine atom and the electron-donating ethoxy group on the benzaldehyde ring .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-ethoxybenzaldehyde can be compared with other similar compounds such as:

4-Bromo-2-methoxybenzaldehyde: This compound has a methoxy group instead of an ethoxy group, resulting in different reactivity and applications.

4-Bromo-2-hydroxybenzaldehyde:

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Biologische Aktivität

4-Bromo-2-ethoxybenzaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including antioxidant and anticancer activities, as well as its mechanisms of action based on recent studies.

- Molecular Formula : C9H9BrO2

- Molecular Weight : 227.07 g/mol

- CAS Number : 22532-62-3

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of various bromophenol derivatives, including those similar to this compound. These compounds have been shown to mitigate oxidative stress in cellular models.

The antioxidant activity is primarily attributed to the ability of these compounds to scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant proteins. For instance, in HaCaT keratinocyte cells, certain bromophenol derivatives increased the expression of thioredoxin reductase (TrxR1) and heme oxygenase-1 (HO-1), which are crucial for cellular defense against oxidative damage .

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies. Compounds with similar structures have been tested against different cancer cell lines, revealing significant cytotoxic effects.

Case Study: Leukemia K562 Cells

In a study focusing on leukemia K562 cells, certain bromophenol derivatives exhibited notable cytotoxicity. The compounds not only inhibited cell viability but also induced apoptosis without affecting cell cycle distribution. This suggests that these compounds may act through mechanisms that trigger programmed cell death in cancer cells .

Comparative Biological Activity Table

| Activity Type | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Antioxidant | This compound | HaCaT | Not specified | ROS scavenging, TrxR1 and HO-1 upregulation |

| Anticancer | Similar bromophenol derivatives | K562 | 5–10 | Apoptosis induction |

Research Findings

- Oxidative Stress Mitigation : Studies indicate that bromophenol derivatives can significantly reduce oxidative stress markers in vitro, suggesting their potential as therapeutic agents against oxidative damage-related diseases .

- Cytotoxicity Against Cancer Cells : The cytotoxic effects observed in leukemia cells point towards a valuable direction for developing new anticancer therapies using these compounds. The ability to induce apoptosis without disrupting the cell cycle is particularly noteworthy .

- Future Directions : Further research is warranted to explore the full range of biological activities of this compound and its derivatives, including in vivo studies and clinical trials to evaluate efficacy and safety profiles.

Eigenschaften

IUPAC Name |

4-bromo-2-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLVJRISTAVSBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718407 |

Source

|

| Record name | 4-Bromo-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094546-99-2 |

Source

|

| Record name | 4-Bromo-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.